molecular formula C16H12O2 B1607097 2,6-Diacetylbiphenylene CAS No. 3509-59-9

2,6-Diacetylbiphenylene

Cat. No.: B1607097
CAS No.: 3509-59-9
M. Wt: 236.26 g/mol
InChI Key: XUAXSOPQGBALPI-UHFFFAOYSA-N
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Description

2,6-Diacetylbiphenylene: is an organic compound that belongs to the biphenylene family It is characterized by the presence of two acetyl groups attached to the biphenylene core at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetylbiphenylene typically involves the acetylation of biphenylene. One common method is the Friedel-Crafts acetylation, where biphenylene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure selective acetylation at the 2 and 6 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diacetylbiphenylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The acetyl groups can be reduced to alcohols or further to hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts conditions with various acyl or alkyl halides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or diketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen substituents.

Scientific Research Applications

2,6-Diacetylbiphenylene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology and Medicine: While specific biological applications are less documented, its derivatives may have potential as pharmaceutical intermediates or in the development of diagnostic tools.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Diacetylbiphenylene in chemical reactions involves the activation of the biphenylene core through the electron-withdrawing effects of the acetyl groups. This activation facilitates various electrophilic and nucleophilic reactions, allowing for the introduction of new functional groups or the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    2,6-Dimethoxybiphenylene: Similar in structure but with methoxy groups instead of acetyl groups.

    2,6-Diacetoxy-biphenylene: An oxidized derivative with acetoxy groups.

    2,7-Diacetylbiphenylene: A positional isomer with acetyl groups at the 2 and 7 positions.

Uniqueness: 2,6-Diacetylbiphenylene is unique due to the specific positioning of the acetyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its electronic properties, making it distinct from other biphenylene derivatives.

Properties

IUPAC Name

1-(6-acetylbiphenylen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9(17)11-3-5-13-15(7-11)14-6-4-12(10(2)18)8-16(13)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAXSOPQGBALPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C3C=CC(=CC3=C2C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301840
Record name 2,6-Diacetylbiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3509-59-9
Record name NSC146591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diacetylbiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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